![molecular formula C13H22OSSi B14364015 tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane CAS No. 94718-51-1](/img/structure/B14364015.png)
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is an organosilicon compound characterized by the presence of a tert-butyl group, two methyl groups, a phenylsulfanyl group, and a methoxy group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with phenylsulfanyl methanol in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is used as a protecting group for alcohols and amines due to its stability under acidic and basic conditions. It is also employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Biology and Medicine
In biological and medicinal research, this compound can be used to modify biomolecules, enhancing their stability and solubility. It is also investigated for its potential role in drug delivery systems where the silicon-based moiety can improve the pharmacokinetic properties of therapeutic agents .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of advanced polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane involves the interaction of its functional groups with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the methoxy group can undergo nucleophilic substitution. The silicon atom provides a stable framework that can enhance the overall stability and reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the phenylsulfanyl and methoxy groups.
tert-Butyldiphenylsilyl chloride: Contains phenyl groups instead of methyl groups, offering different steric and electronic properties.
tert-Butyl(chloro)dimethylsilane: Similar but with a chloro group instead of a methoxy group.
Uniqueness
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is unique due to the combination of its functional groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in selective protection and functionalization reactions in organic synthesis .
Eigenschaften
CAS-Nummer |
94718-51-1 |
|---|---|
Molekularformel |
C13H22OSSi |
Molekulargewicht |
254.47 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(phenylsulfanylmethoxy)silane |
InChI |
InChI=1S/C13H22OSSi/c1-13(2,3)16(4,5)14-11-15-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI-Schlüssel |
SXIZPUXUEKXHAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


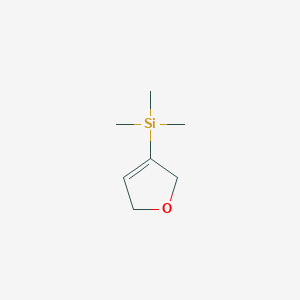
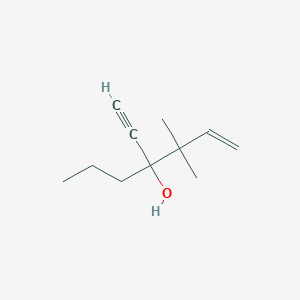
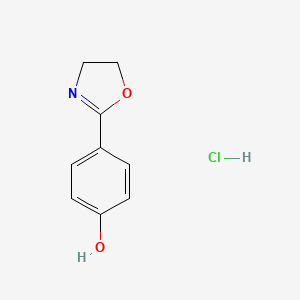



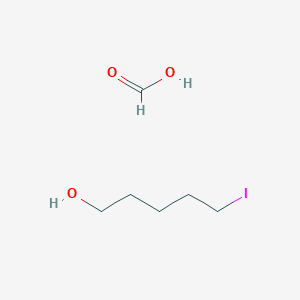

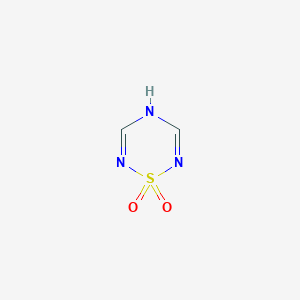
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
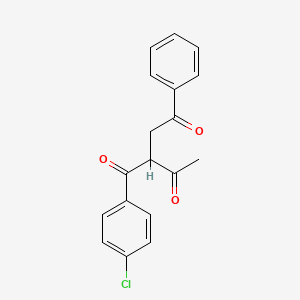
mercury](/img/structure/B14364020.png)

